molecular formula C10H13NS B13273899 3-[(Phenylsulfanyl)methyl]azetidine

3-[(Phenylsulfanyl)methyl]azetidine

Cat. No.: B13273899
M. Wt: 179.28 g/mol
InChI Key: UKCNBAFQJPEDGL-UHFFFAOYSA-N
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Description

3-[(Phenylsulfanyl)methyl]azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylsulfanyl)methyl]azetidine undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-[(Phenylsulfanyl)methyl]azetidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and polymers

Mechanism of Action

The mechanism of action of 3-[(Phenylsulfanyl)methyl]azetidine involves its interaction with molecular targets through its reactive azetidine ring and phenylsulfanyl group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The phenylsulfanyl group can undergo oxidation or substitution, further modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound without the phenylsulfanyl group.

    3-(Methylthio)methylazetidine: Similar structure with a methylthio group instead of phenylsulfanyl.

    3-(Phenylsulfanyl)azetidine: Lacks the methyl group on the azetidine ring.

Uniqueness

3-[(Phenylsulfanyl)methyl]azetidine is unique due to the presence of both the phenylsulfanyl group and the azetidine ring, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

3-(phenylsulfanylmethyl)azetidine

InChI

InChI=1S/C10H13NS/c1-2-4-10(5-3-1)12-8-9-6-11-7-9/h1-5,9,11H,6-8H2

InChI Key

UKCNBAFQJPEDGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CSC2=CC=CC=C2

Origin of Product

United States

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